(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone
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Description
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C22H20FNO3S2 and its molecular weight is 429.52. The purity is usually 95%.
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Scientific Research Applications
Material Science Applications
Compounds containing thiophene, such as (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone, have significant applications in material science. These applications range from use in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, to solar cells. The inherent properties of thiophene-based compounds contribute to the development of advanced materials with desirable electrical and photophysical characteristics (S. Nagaraju et al., 2018).
Pharmaceutical Applications
The thiophene nucleus, a core component of the chemical structure , has been identified to exhibit a wide spectrum of biological activities. This range includes antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal activities. These properties make thiophene-based compounds promising candidates for drug development and the exploration of new therapeutic agents (S. Nagaraju et al., 2018).
Organic Chemistry and Synthesis
In organic chemistry, the synthesis and structural elucidation of complex molecules like this compound are fundamental. These compounds are often used as intermediates in the synthesis of more complex molecules with specific desired activities. For instance, the detailed synthesis processes, crystal structure analysis, and the application of density functional theory (DFT) for molecular structure optimization highlight the importance of such compounds in advancing organic synthesis methodologies and understanding molecular properties (P.-Y. Huang et al., 2021).
Medicinal Chemistry Applications
The exploration of novel structural frameworks and functionalities, as seen in thiophene-based compounds, plays a crucial role in medicinal chemistry. These compounds serve as potential leads or intermediates in the design of new drugs with enhanced efficacy and reduced toxicity. The synthesis of novel pyrrolo[1,2-c][1.3]benzodiazepine analogs and their subsequent characterization underline the ongoing efforts in discovering new therapeutic agents with improved pharmacological profiles (Georgios Rotas et al., 2011).
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3S2/c23-19-5-2-1-4-18(19)21-11-12-24(13-15-29(21,26)27)22(25)17-9-7-16(8-10-17)20-6-3-14-28-20/h1-10,14,21H,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIJPEYBUNQCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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